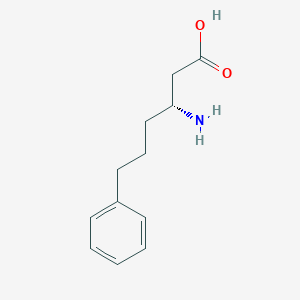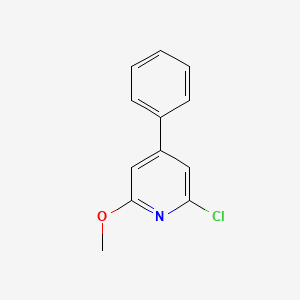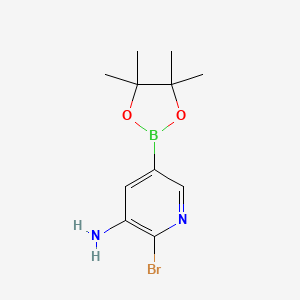
(R)-3-Amino-6-phenylhexanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-3-Amino-6-phenylhexanoic acid is an organic compound that belongs to the class of amino acids. It features a chiral center, making it optically active. This compound is characterized by the presence of an amino group (-NH2) and a phenyl group (-C6H5) attached to a hexanoic acid backbone. The ®-configuration indicates the specific spatial arrangement of these groups around the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-6-phenylhexanoic acid typically involves the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted hexanoic acid derivative, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include hydrogen gas at elevated pressures and temperatures, along with the appropriate solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of ®-3-Amino-6-phenylhexanoic acid may involve large-scale asymmetric synthesis using optimized catalysts and reaction conditions. The process may also include steps for purification and isolation of the desired enantiomer to ensure high enantiomeric purity. Techniques such as crystallization, chromatography, and recrystallization are commonly employed to achieve this.
Analyse Des Réactions Chimiques
Types of Reactions
®-3-Amino-6-phenylhexanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
®-3-Amino-6-phenylhexanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its potential role in enzyme-substrate interactions and protein engineering.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific chiral properties.
Mécanisme D'action
The mechanism of action of ®-3-Amino-6-phenylhexanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or bind to receptors with high specificity. This interaction can modulate biochemical pathways, leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-3-Amino-6-phenylhexanoic acid: The enantiomer of ®-3-Amino-6-phenylhexanoic acid with different spatial arrangement.
Phenylalanine: An amino acid with a similar phenyl group but different backbone structure.
Hexanoic acid: A simpler compound without the amino and phenyl groups.
Uniqueness
®-3-Amino-6-phenylhexanoic acid is unique due to its specific chiral configuration and the presence of both amino and phenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
177839-87-1 |
|---|---|
Formule moléculaire |
C12H17NO2 |
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
(3R)-3-amino-6-phenylhexanoic acid |
InChI |
InChI=1S/C12H17NO2/c13-11(9-12(14)15)8-4-7-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,13H2,(H,14,15)/t11-/m1/s1 |
Clé InChI |
KPJNDHVABVUHPG-LLVKDONJSA-N |
SMILES isomérique |
C1=CC=C(C=C1)CCC[C@H](CC(=O)O)N |
SMILES canonique |
C1=CC=C(C=C1)CCCC(CC(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![4-Hydroxy-7-fluoro-[1,8]naphthyridine](/img/structure/B12962294.png)
![2-Bromo-5-fluorobenzo[d]thiazol-6-ol](/img/structure/B12962302.png)

![3-Phenylbenzo[d]isoxazol-7-amine](/img/structure/B12962316.png)
![6-Fluoro-[1,1'-biphenyl]-2-carbonitrile](/img/structure/B12962331.png)

